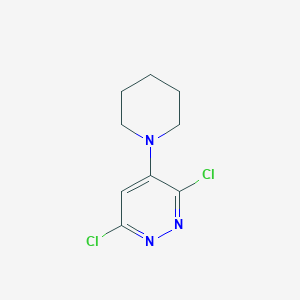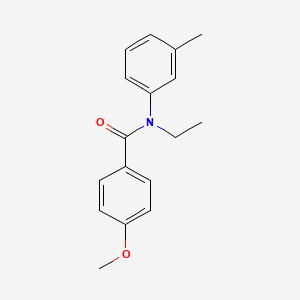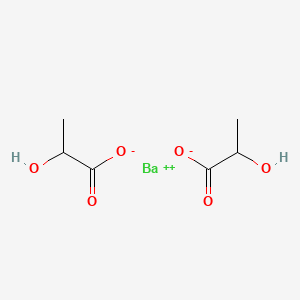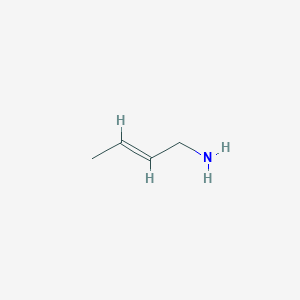
Baccatin V
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Baccatin V is a natural product found in Taxus cuspidata and Taxus baccata with data available.
Scientific Research Applications
Anticancer Activity
- Baccatin III, related to Baccatin V, has been evaluated for its anticancer properties. It showed cytotoxic effects against various human cancer cell lines, including cervical, lung, skin, and liver cancer cells. The study highlighted its potential for inducing apoptotic cell death in cancer cells, which could be significant for future cancer treatments (Sah, Kumari, Subban, & Chelliah, 2020).
Microbial Transformation and Biotransformation
- Luteibacter sp., a bacterium, has been studied for its ability to metabolize cephalomannine into various metabolites including this compound. This biotransformation process indicates a potential pathway for producing this compound and other taxoids, which have applications in cancer treatment (Li, Dai, Chen, & Zhu, 2007).
Immunomodulatory Activities
- Baccatin III, closely related to this compound, has shown to exert immune adjuvant activity. It enhanced the expression of MHC II molecules in dendritic cells and improved the production of antigen-specific IgG. This finding suggests its potential application in enhancing immune responses, particularly in the context of cancer therapy (Kim, Park, Park, Im, & Lee, 2011).
Biotechnological Production
- Genetic engineering of taxol biosynthetic genes in yeast has been explored to produce precursors like Baccatin III. This approach could be adapted for the production of this compound, showcasing a biotechnological method for producing taxoids, which are important in drug synthesis (DeJong, Liu, Bollon, Long, Jennewein, Williams, & Croteau, 2006).
Enzymatic Processes
- An enzymatic process was developed for converting 10-deacetylbaccatin III to Baccatin III using a C-10 deacetylase from Nocardioides luteus. This method could be adapted for the production of this compound, offering an efficient and selective enzymatic route for taxoid production (Patel, Banerjee, & Nanduri, 2000).
Enhancement of MHC-restricted Antigen Presentation
- Baccatin III, a precursor of this compound, was found to enhance MHC-restricted antigen presentation in dendritic cells. This indicates its potential use in immunotherapy, particularly in enhancing the effectiveness of vaccines or cancer immunotherapies (Lee, Lee, Kim, Im, Song, Lee, Hong, Kim, & Lee, 2011).
Antitumor and Immunomodulatory Effects
- Baccatin III's antitumor and immunomodulatory effects, including inhibition of tumor progression and modulation of myeloid-derived suppressor cells, suggest similar potential applications for this compound in cancer treatment (Lee, Lee, Park, Im, Song, Hong, Whang, Kim, & Lee, 2014).
properties
Molecular Formula |
C31H38O11 |
|---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C31H38O11/c1-15-19(34)13-31(38)26(41-27(37)18-10-8-7-9-11-18)24-29(6,20(35)12-21-30(24,14-39-21)42-17(3)33)25(36)23(40-16(2)32)22(15)28(31,4)5/h7-11,19-21,23-24,26,34-35,38H,12-14H2,1-6H3/t19-,20+,21+,23+,24-,26-,29+,30-,31+/m0/s1 |
InChI Key |
OVMSOCFBDVBLFW-QZDKRUOYSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



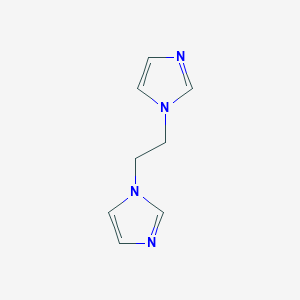
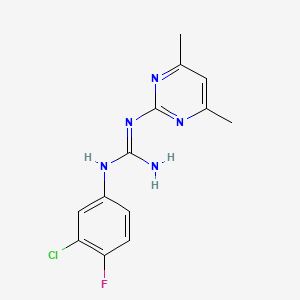

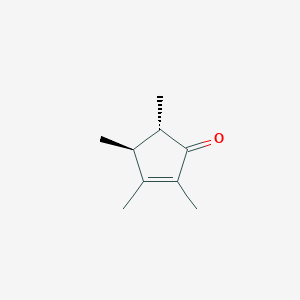
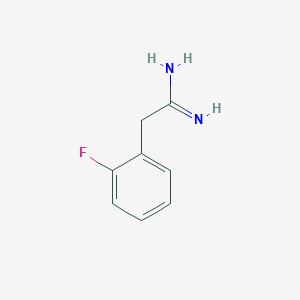
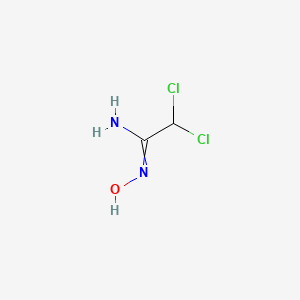
![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B1637865.png)
